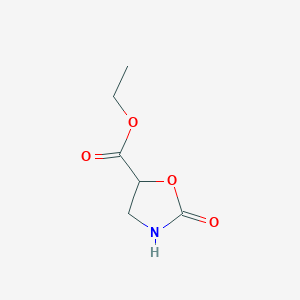

Ethyl 2-oxooxazolidine-5-carboxylate

Description

Ethyl 2-oxooxazolidine-5-carboxylate is a heterocyclic compound featuring a five-membered oxazolidinone ring with an ester functional group at position 3. Its structure combines a lactam (2-oxo group) and an ethyl ester moiety, making it a versatile intermediate in organic synthesis and pharmaceutical development. The compound’s reactivity is influenced by the electron-withdrawing nature of the carbonyl groups and the steric effects of the ethyl substituent.

Key applications include its role as a precursor for synthesizing carboxylic acid derivatives through hydrolysis . For example, trans-ethyl 4-(naphthalen-1-yl)-2-oxooxazolidine-5-carboxylate was hydrolyzed using LiOH to produce trans-4-(naphthalen-1-yl)-2-oxooxazolidine-5-carboxylic acid, demonstrating its utility in generating bioactive molecules . The crystal structure of such derivatives reveals hydrogen-bonded networks (e.g., N—H⋯O and O—H⋯O interactions), which influence their stability and solubility .

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

ethyl 2-oxo-1,3-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C6H9NO4/c1-2-10-5(8)4-3-7-6(9)11-4/h4H,2-3H2,1H3,(H,7,9) |

InChI Key |

VKMMOZUXTBCBAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxooxazolidine-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions . Another method includes the cyclization of amino alcohols with carbonyl compounds . These reactions typically require catalysts such as transition metals or acids to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxooxazolidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert it into different oxazolidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various oxazolidinone and oxazolidine derivatives, which are valuable intermediates in pharmaceutical and chemical industries .

Scientific Research Applications

Chemistry

Ethyl 2-oxooxazolidine-5-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, allows it to be utilized in creating diverse chemical entities.

Key Reactions:

- Oxidation: Can be oxidized to yield corresponding carboxylic acids.

- Reduction: Reduction can produce alcohol derivatives.

- Substitution: Nucleophilic substitution can occur at the oxazolidine ring, facilitating the introduction of various functional groups.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against multiple human cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study:

A study evaluated the cytotoxic effects of ethyl derivatives on human cancer cell lines, revealing significant inhibitory activity against cell proliferation. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Medicine

The compound has also been explored for its neuroprotective and anti-inflammatory properties. Research indicates that this compound may have applications in treating neurodegenerative diseases due to its ability to modulate neuroinflammatory pathways.

Clinical Implications:

- Neuroprotection: Potential use in conditions like Alzheimer’s disease.

- Anti-inflammatory effects: Investigated for treatment options in chronic inflammatory diseases.

Data Tables

Mechanism of Action

The mechanism of action of ethyl 2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation. This interaction disrupts normal cellular processes, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with amino acid residues is crucial for its activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-oxooxazolidine-5-carboxylate belongs to a class of oxazolidinone derivatives. Below is a comparative analysis with two key analogs:

Methyl (S)-2-Oxooxazolidine-5-Carboxylate

- Structural Differences : The methyl ester group replaces the ethyl group, reducing molecular weight and altering steric and electronic properties. The (S)-configuration introduces chirality, which is critical for biological activity.

- Synthesis and Cost : Commercially available at a high price (€1,531.00/g), reflecting specialized applications such as chiral building blocks in pharmaceuticals .

- Reactivity : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance.

trans-4-(1-Naphthyl)-2-Oxooxazolidine-5-Carboxylic Acid

- Structural Differences : Derived from this compound via hydrolysis, this compound replaces the ethyl ester with a carboxylic acid and introduces a naphthyl group at position 3.

- The carboxylic acid moiety allows for further functionalization, such as salt formation or conjugation .

Physicochemical and Functional Properties

Biological Activity

Ethyl 2-oxooxazolidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazolidine family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The molecular formula is , and it exhibits properties typical of carboxylate esters.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit notable anticancer activity. For instance, compound 131 , a related derivative, has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells. The mechanism involves:

- Caspase Activation : Treatment with compound 131 resulted in increased caspase-3 activity, indicating the induction of apoptosis through the intrinsic pathway. The percentage of apoptotic cells increased significantly with higher concentrations (0.2% at 0 µM to 80% at 50 µM) .

- Bax and Bcl-2 Regulation : The compound upregulated pro-apoptotic protein Bax and downregulated anti-apoptotic protein Bcl-2, leading to enhanced cell death .

- Mitochondrial Membrane Potential (MMP) Disruption : There was a significant decrease in MMP in treated cells, correlating with increased reactive oxygen species (ROS) production .

Antimicrobial Activity

Ethyl 2-oxooxazolidine derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds may inhibit bacterial growth, although specific data on this compound is limited. The general mechanism involves disruption of bacterial cell wall synthesis or function.

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | |

| Antimicrobial | Potential inhibition of bacterial growth | |

| Neuroprotective | Inhibition of Na v1.8 channels |

Case Studies

-

Apoptosis Induction in Cancer Cells :

A study detailed the effects of compound 131 on HL-60 cells, demonstrating significant cytotoxicity and apoptosis induction through various assays (e.g., MTT assay, flow cytometry) . The findings suggest that ethyl 2-oxooxazolidine derivatives could serve as a basis for developing new anti-leukemic therapies. -

Inhibition of Voltage-Gated Sodium Channels :

Research has indicated that certain oxazolidine derivatives can inhibit Na v1.8 channels, which are implicated in pain signaling pathways. This suggests potential therapeutic applications for pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.